4,4'-DDT (ring-13C12)

Catalog No.
S879590
CAS No.
104215-84-1
M.F
C14H9Cl5
M. Wt
366.384
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-DDT (ring-13C12)

CAS Number

104215-84-1

Product Name

4,4'-DDT (ring-13C12)

IUPAC Name

1-chloro-4-[2,2,2-trichloro-1-(4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene

Molecular Formula

C14H9Cl5

Molecular Weight

366.384

InChI

InChI=1S/C14H9Cl5/c15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10/h1-8,13H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1

InChI Key

YVGGHNCTFXOJCH-WCGVKTIYSA-N

SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl

Isotope-Labeled Internal Standard for Environmental Analysis:

,4'-DDT (ring-13C12) is an isotopically enriched form of 4,4'-DDT, where all twelve chlorine atoms in the molecule are replaced with the heavier isotope, 13C. This isotopic substitution creates a mass difference between the labeled (13C) and unlabeled (12C) forms of the molecule, allowing them to be distinguished by mass spectrometry.

In environmental research, 4,4'-DDT (ring-13C12) is primarily used as an internal standard for quantitative analysis of 4,4'-DDT in environmental samples, such as soil, water, and sediment [, , ].

Here's how it works:

  • A known amount of 4,4'-DDT (ring-13C12) is added to the environmental sample before extraction and analysis.
  • Both the native (unlabeled) 4,4'-DDT and the isotopically labeled internal standard are then extracted and measured using mass spectrometry.
  • The ratio of the signal from the native 4,4'-DDT to the signal from the internal standard is used to quantify the amount of native 4,4'-DDT present in the original sample.

This method offers several advantages, including:

  • Improved accuracy: By comparing the signal of the native compound to the internal standard, researchers can account for losses during sample preparation and analysis, leading to more accurate quantification of the target analyte [].
  • Reduced matrix effects: Environmental samples can contain various other compounds that can interfere with the analysis of the target analyte. The use of an internal standard with similar chemical properties helps to minimize these matrix effects, leading to more reliable results [].

Environmental Fate and Degradation Studies:

4,4'-DDT (ring-13C12) can also be used in environmental research to study the fate and degradation of 4,4'-DDT in the environment. By tracking the changes in the ratio of labeled to unlabeled 4,4'-DDT over time, researchers can gain insights into the various processes that contribute to the degradation of 4,4'-DDT in different environmental settings [].

Method Development and Validation:

4,4'-DDT (ring-13C12) can be used in the development and validation of analytical methods for the detection and quantification of 4,4'-DDT in environmental samples. The presence of the labeled internal standard allows researchers to optimize extraction procedures, assess instrument performance, and ensure the accuracy and reliability of the analytical method [].

4,4'-Dichlorodiphenyltrichloroethane, commonly referred to as 4,4'-DDT (ring-¹³C₁₂), is a synthetic organic compound that belongs to the class of chlorinated hydrocarbons. It is characterized by a molecular formula of C14H9Cl4C_{14}H_{9}Cl_{4} and a molecular weight of 366.40 g/mol. The compound features two aromatic rings, each substituted with chlorine atoms, and a trichloroethane group, which contributes to its insecticidal properties. The carbon-13 isotope labeling indicates that this variant is used primarily in research settings, particularly in studies involving environmental persistence and metabolic pathways of pesticides .

, particularly in the presence of strong bases or under specific catalytic conditions. Key reactions include:

  • Dehydrochlorination: Under alkaline conditions, 4,4'-DDT can lose hydrogen chloride to form 4,4'-dichlorodiphenyldichloroethylene (DDE). This reaction is significant as DDE is one of the persistent metabolites of DDT.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, 4,4'-DDT can hydrolyze to form dichlorodiphenyldichloroethanol (DDD), another metabolite with distinct biological activities.
  • Oxychlorination: This reaction can be employed during the synthesis of labeled versions of DDT, where chlorobenzene is treated with chlorine gas in the presence of a catalyst to produce chlorinated derivatives .

4,4'-DDT is primarily known for its effectiveness as an insecticide. Its mechanism of action involves interference with the nervous system of insects, leading to paralysis and death. The compound acts as an endocrine disruptor in various organisms, affecting hormonal balance and reproductive systems. In mammals, including humans, exposure has been linked to potential carcinogenic effects and reproductive toxicity. The persistence of DDT in the environment raises concerns regarding bioaccumulation and long-term ecological impacts .

The synthesis of 4,4'-DDT (ring-¹³C₁₂) typically involves several steps:

  • Starting Material: The synthesis begins with 13C6-benzene as a raw material.
  • Oxychlorination: This benzene derivative undergoes oxychlorination to yield 12C6-chlorobenzene.
  • Condensation Reaction: The chlorobenzene is then subjected to acid-catalyzed condensation with trichloroacetaldehyde or dichloroacetaldehyde to produce 13C12-DDT.
  • Dehydrochlorination: Finally, 13C12-DDT can be converted into its dehydrochlorinated form (DDE) using phase-transfer catalysts under specific conditions .

The primary applications of 4,4'-DDT include:

  • Pesticide: Historically used in agriculture for pest control due to its high efficacy against mosquitoes and agricultural pests.
  • Research: Utilized in scientific studies focusing on environmental science, toxicology, and endocrine disruption due to its persistent nature and biological effects.
  • Environmental Monitoring: Employed as a standard for assessing contamination levels in environmental samples as part of regulatory frameworks like the Stockholm Convention on Persistent Organic Pollutants .

Research on the interactions of 4,4'-DDT with biological systems has revealed several key findings:

  • Endocrine Disruption: Studies indicate that exposure can lead to alterations in hormone levels and reproductive health in wildlife and humans.
  • Metabolic Pathways: Investigations into how organisms metabolize 4,4'-DDT have shown that it is converted into DDE and DDD through various enzymatic processes.
  • Ecotoxicology: Research highlights its impact on aquatic life, showing that even low concentrations can be toxic to fish and other organisms due to bioaccumulation .

Several compounds exhibit structural or functional similarities to 4,4'-DDT:

CompoundStructure TypeBiological Activity
4,4'-DDDMetabolite of DDTInsecticide; less persistent than DDT
4,4'-DDEMetabolite of DDTEndocrine disruptor; persistent
MethoxychlorChlorinated pesticideInsecticide; less toxic than DDT
EndosulfanOrganochlorine insecticideNeurotoxic; similar mode of action

Uniqueness of 4,4'-DDT

What sets 4,4'-DDT apart from these similar compounds is its historical significance as one of the first synthetic insecticides widely used in agriculture. Its extensive use led to significant ecological consequences and prompted global regulatory actions due to its persistence and potential health risks. Unlike some metabolites like 4,4'-DDD and 4,4'-DDE which are products of degradation processes, 4,4'-DDT remains a primary concern due to its direct application as a pesticide before its ban in many countries .

XLogP3

6.9

Dates

Modify: 2023-08-15

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